molecular formula C21H24Cl2N2O3 B2927255 N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 479556-00-8

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2927255
CAS No.: 479556-00-8
M. Wt: 423.33
InChI Key: BUYFALKIGQGAHK-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a piperidin-4-yl core substituted with a 3,4-dichlorophenylmethyl group at the 1-position and a 2-(4-methoxyphenoxy)acetamide moiety. The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and receptor binding affinity .

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3/c1-27-17-3-5-18(6-4-17)28-14-21(26)24-16-8-10-25(11-9-16)13-15-2-7-19(22)20(23)12-15/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYFALKIGQGAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of its target and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of pharmacological and physicochemical properties:

Compound Name / ID Key Structural Features Pharmacological Data (if available) Notes
U-47700 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide μ-opioid receptor (MOR) agonist (Ki = 7.5 nM), 7.5x morphine potency in vitro Controlled substance due to high abuse potential; lacks the piperidine ring of the target
U-51754 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide Limited public data; structural similarity to U-47700 suggests potential MOR/KOR activity Differing amine substituents (cyclohexyl vs. piperidinyl) alter steric and electronic profiles
Compound 16d 2-(3,4-Dichlorophenyl)-N-(1-(hydroxypropyl)piperidin-4-yl)acetamide with nitro-CF3 group KV10.1 inhibitor; anticancer activity in vitro Hydrophilic hydroxypropyl linker may improve solubility vs. the target’s methoxyphenoxy group
Ocfentanil N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Potent synthetic opioid (fentanyl analog); high MOR affinity 2-Fluorophenyl and phenylethyl groups enhance CNS penetration vs. the target’s dichlorophenyl
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Dichlorophenylacetamide with pyrazolyl core No explicit pharmacological data; structural similarity to penicillin lateral chains Crystallographic data reveals conformational flexibility due to dihedral angle variations

Key Comparison Points

Receptor Binding Profiles: The target compound lacks direct binding data, but U-47700 and ocfentanil highlight the importance of the dichlorophenyl group in opioid receptor interactions. The 4-methoxyphenoxy group in the target may reduce MOR affinity compared to ocfentanil’s fluorophenyl group, which enhances lipophilicity .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3,4-dichlorophenylmethyl-piperidine intermediate with 2-(4-methoxyphenoxy)acetic acid, analogous to methods in and . Purification via flash chromatography (as in ) is standard, but the methoxyphenoxy group may complicate reaction yields due to steric hindrance.

However, crystallographic data from indicates that substituent positioning (e.g., dihedral angles) significantly impacts molecular packing and stability.

Regulatory and Safety Considerations :

  • Structural parallels to U-47700 and ocfentanil suggest the target compound may fall under controlled substance regulations if opioid activity is confirmed .

Table 1: Structural and Pharmacological Comparison

Feature Target Compound U-47700 Ocfentanil Compound 16d
Core Structure Piperidin-4-yl + acetamide Cyclohexyl + acetamide Piperidin-4-yl + acetamide Piperidin-4-yl + acetamide
Aromatic Substituent 3,4-Dichlorophenylmethyl 3,4-Dichlorophenyl 2-Fluorophenyl 3,4-Dichlorophenyl
Polar Group 4-Methoxyphenoxy Dimethylamino Methoxy Hydroxypropyl + nitro-CF3
Known Targets Hypothesized: MOR/KOR, KV10.1 MOR (Ki = 7.5 nM) MOR KV10.1
Regulatory Status Undetermined Controlled Controlled Research compound

Biological Activity

N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H24Cl2N2O
  • Molecular Weight : 423.3 g/mol

It features a piperidine moiety, which is often associated with various biological activities, including analgesic and antinociceptive effects. The presence of the 3,4-dichlorophenyl group may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often interact with sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated high affinity for σ1 receptors (Ki = 42 nM), suggesting that this compound may exhibit similar receptor interactions .

Pharmacological Effects

Case Study 1: Sigma Receptor Binding

In a study examining the binding affinity of similar compounds to σ1 and σ2 receptors, it was found that modifications in the piperidine structure could significantly alter receptor selectivity and binding efficiency. This suggests that this compound may be optimized for enhanced σ1 receptor affinity through structural modifications.

Case Study 2: Antinociceptive Testing

A compound structurally similar to this compound was tested in a formalin pain model. Results showed a dose-dependent reduction in pain response, indicating potential therapeutic applications in pain management.

Data Summary

Biological ActivityObservationsReferences
Sigma Receptor AffinityHigh affinity for σ1 receptors; selective action
Antinociceptive EffectsSignificant reduction in nociception in models
Enzyme InhibitionPotential AChE and urease inhibition
Antibacterial ActivityModerate activity against specific bacteria

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